molecular formula C17H16Cl2N4O3S B2390796 3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide CAS No. 1181468-80-3

3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide

Katalognummer: B2390796
CAS-Nummer: 1181468-80-3
Molekulargewicht: 427.3
InChI-Schlüssel: YSTBCUXOCPLIHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine-2-carboxamide core substituted with two chlorine atoms at positions 3 and 4. Its structure includes a sulfonylphenyl group linked to a (Z)-configured 1-methylpyrrolidin-2-ylidene amine moiety. Its crystallographic analysis likely employs tools like SHELXL for refinement and ORTEP-3 for visualization, standard methods in small-molecule structural determination .

Eigenschaften

IUPAC Name

3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O3S/c1-23-10-2-3-15(23)22-27(25,26)12-6-4-11(5-7-12)20-17(24)16-13(18)8-9-14(19)21-16/h4-9H,2-3,10H2,1H3,(H,20,24)/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBCUXOCPLIHB-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,6-Dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C15_{15}H15_{15}Cl2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 396.27 g/mol
  • LogP (Octanol/Water Partition Coefficient) : 3.5 (indicating moderate lipophilicity)

The primary mechanism of action for this compound involves its interaction with various biological targets. It is believed to act on specific G protein-coupled receptors (GPCRs) , which play a crucial role in cellular signaling pathways. The compound's structure allows it to modulate receptor activity, potentially influencing downstream signaling cascades associated with various physiological processes .

Pharmacological Effects

Research indicates that 3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro assays have shown significant cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Inflammation Models : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers. Histological analysis showed decreased infiltration of immune cells into affected tissues .
  • Neuroprotection Research : A recent investigation explored the neuroprotective effects of the compound in a model of traumatic brain injury. The treatment group exhibited improved outcomes in behavioral tests and reduced neuronal loss compared to controls .

Comparative Analysis

Property3,6-Dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamideStandard Anticancer Agents
Molecular Weight396.27 g/molVaries (e.g., Doxorubicin ~543 g/mol)
MechanismGPCR modulation, apoptosis inductionDNA intercalation, topoisomerase inhibition
Cytotoxicity (IC50)~10 µM against MCF7 cellsVaries (e.g., Doxorubicin ~0.5 µM)
Anti-inflammatory ActivityYesYes
Neuroprotective ActivityYesLimited

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyridine-carboxamide derivatives. Below is a comparative analysis with structurally similar compounds listed in , focusing on substituent variations and hypothesized biological implications.

Table 1: Structural Comparison of Pyridine- and Heterocyclic Carboxamide Derivatives

Compound Name (Source) Core Structure Key Substituents Hypothesized Functional Impact
Target Compound Pyridine-2-carboxamide 3,6-Dichloro; sulfonylphenyl with (Z)-1-methylpyrrolidin-2-ylidene Enhanced binding affinity (sulfonamide group)
3,6-Dichloro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide Pyridine-2-carboxamide 3,6-Dichloro; 4-phenylphenyl-thiazol Increased lipophilicity (aromatic thiazol)
3-Benzyl-7-chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one Quinazolin-4-one Benzyl, chloro, thioether-pyrrolidone Potential kinase inhibition (quinazolinone core)
3-(Azepan-1-ylsulfonyl)-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide Benzohydrazide Azepane-sulfonyl; tetrafluorophenyl Improved metabolic stability (fluorinated aryl)

Key Observations:

Substituent Diversity: The target compound’s sulfonylphenyl group may enhance hydrogen-bonding interactions with biological targets, a feature absent in the thiazol-containing analog . The quinazolinone derivative (Product B) replaces pyridine with a fused bicyclic system, likely altering target selectivity (e.g., kinase vs. protease inhibition).

Chlorination Patterns :

  • Both the target compound and Product A retain 3,6-dichloro substitution on pyridine, suggesting a role in electronic modulation or steric hindrance.

Methodological Considerations in Structural Analysis

The structural elucidation of such compounds typically relies on:

  • SHELXL : For refining crystallographic data, ensuring accurate bond lengths and angles .
  • ORTEP-3: For graphical representation of thermal ellipsoids and molecular packing .

Vorbereitungsmethoden

Direct Chlorination of Pyridine-2-carboxylic Acid

Pyridine-2-carboxylic acid undergoes electrophilic chlorination using phosphorus oxychloride (POCl₃) under reflux. Excess POCl₃ (5 equiv) in the presence of catalytic dimethylformamide (DMF) at 110°C for 12 hours yields 3,6-dichloropyridine-2-carbonyl chloride, which is hydrolyzed to the carboxylic acid using aqueous NaOH (10% w/v) at 0°C.

Key Data:

  • Yield: 68–72% after recrystallization (ethanol/water).
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.45 (d, J = 2.1 Hz, 1H, H-4), 8.21 (d, J = 2.1 Hz, 1H, H-5).

Multicomponent Cyclization

Alternatively, a pseudo-four-component reaction (pseudo-4CR) between malononitrile, thiols, and aldehydes forms the pyridine scaffold. While this method is less direct for dichlorinated derivatives, it offers modularity for future analogs.

Synthesis of 4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]benzenesulfonamide

The sulfonamide moiety is synthesized via sulfonation and imine formation:

Sulfonation of 4-Aminobenzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride is reacted with 1-methylpyrrolidin-2-one in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 0°C to room temperature over 3 hours, yielding 4-(1-methylpyrrolidin-2-one)sulfonamide.

Key Data:

  • Yield: 65–70%.
  • Intermediate Characterization: IR (KBr): 1345 cm$$^{-1}$$ (S=O), 1160 cm$$^{-1}$$ (S-N).

Formation of (Z)-Imine Configuration

The ketone group of 1-methylpyrrolidin-2-one is condensed with ammonium acetate in acetic acid under reflux (120°C, 6 hours) to form the (Z)-configured imine. Stereochemical control is achieved via slow cooling to favor the thermodynamically stable Z-isomer.

Key Data:

  • Yield: 58% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
  • Stereochemical Validation: NOESY NMR confirms Z-configuration (proximity of pyrrolidine methyl and imine proton).

Carboxamide Coupling

The final step involves coupling the pyridine acyl chloride with the sulfonamide aniline:

Acyl Chloride Formation

3,6-Dichloropyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂, 3 equiv) in dichloromethane (DCM) at 40°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,6-dichloropyridine-2-carbonyl chloride.

Amidation with Sulfonamide Aniline

The acyl chloride is reacted with 4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide in DCM using triethylamine (TEA, 2 equiv) as a base. The mixture is stirred at room temperature for 16 hours, followed by aqueous workup.

Key Data:

  • Yield: 75–80%.
  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).
  • Final Characterization:
    • $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.62 (s, 1H, pyridine H-4), 8.35 (s, 1H, pyridine H-5), 7.92 (d, J = 8.6 Hz, 2H, ArH), 7.65 (d, J = 8.6 Hz, 2H, ArH), 3.42 (m, 2H, pyrrolidine), 2.95 (s, 3H, N-CH₃).
    • $$ ^{13}C $$ NMR (101 MHz, DMSO-$$d6$$): δ 165.2 (C=O), 152.1 (pyridine C-2), 144.3 (S-N), 138.5 (ArC), 124.8 (pyrrolidine C-2).

Optimization and Challenges

Stereochemical Control

The Z-configuration of the imine is critical for biological activity. Microwave-assisted synthesis (100°C, 30 min) improves yield (82%) while retaining stereoselectivity.

Purification Strategies

Recrystallization from ethanol/water (3:1) removes unreacted sulfonamide, while silica gel chromatography isolates the final product with >99% purity.

Analytical Validation

Technique Key Findings
X-ray Diffraction Confirms planar pyridine ring and dihedral angle (88.1°) with sulfonamide.
IR Spectroscopy Peaks at 1675 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N-H bend)
Mass Spectrometry [M+H]⁺ m/z 468.1 (calc. 468.0)

Q & A

Q. Q1. What are the key steps and reaction conditions for synthesizing 3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide?

The synthesis involves multi-step reactions, including:

  • Sulfonamide coupling : Reacting 4-aminobenzenesulfonamide derivatives with 1-methylpyrrolidin-2-ylidene under controlled temperature (60–80°C) in anhydrous dimethylformamide (DMF).
  • Pyridine-carboxamide formation : Chlorination of the pyridine core using POCl₃, followed by coupling with the sulfonamide intermediate via a carbodiimide-mediated reaction.
    Critical parameters include maintaining inert atmospheres (N₂/Ar) and precise stoichiometric ratios to avoid side products. Purification is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Yield optimization requires reaction time monitoring (typically 12–24 hours) .

Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Z/E isomerism of the pyrrolidinylidene group.
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion).
  • Infrared spectroscopy (IR) : Identification of sulfonamide (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functional groups.
    Discrepancies in spectral data should prompt re-evaluation of synthetic steps, such as incomplete chlorination or isomerization .

Advanced Synthesis Optimization

Q. Q3. How can Design of Experiments (DoE) improve the yield and purity of this compound?

A DoE approach integrates factors like temperature, solvent polarity, and catalyst loading. For example:

FactorRange TestedOptimal ValueImpact on Yield
Reaction Temp.50–90°C75°C+22% yield
Catalyst (EDCI)1.0–2.5 eq.1.8 eq.Reduces byproducts
SolventDMF, THF, TolueneAnhydrous DMFEnhances coupling efficiency
Statistical models (e.g., response surface methodology) identify interactions between variables, reducing trial-and-error approaches .

Q. Q4. What strategies mitigate Z/E isomerization during synthesis?

  • Steric hindrance control : Use bulky substituents on the pyrrolidinylidene moiety to favor the Z-configuration.
  • Low-temperature quenching : Rapid cooling after coupling prevents thermal isomerization.
  • Chiral HPLC : To separate isomers post-synthesis. Comparative NMR studies with reference compounds (e.g., Cambridge Structural Database entries) validate configurations .

Biological Activity Evaluation

Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram− bacteria).
  • Kinase inhibition screening : ATP-binding site competition assays (e.g., EGFR kinase).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Dose-response curves (IC₅₀ values) should be normalized against purity (>95%, confirmed by HPLC) to avoid false positives .

Q. Q6. How can structure-activity relationship (SAR) studies guide derivative design?

  • Functional group substitution : Replace the 3,6-dichloro groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) moieties to modulate lipophilicity.
  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Metabolic stability : Introduce methyl groups on the pyrrolidine ring to reduce CYP450-mediated degradation .

Computational and Experimental Integration

Q. Q7. How do computational models aid in predicting physicochemical properties?

  • DFT calculations : Optimize geometry and calculate dipole moments (polarity) using Gaussian 16.
  • LogP prediction : Tools like ChemAxon or SwissADME estimate partition coefficients for solubility profiling.
  • pKa determination : COSMO-RS simulations predict protonation states under physiological conditions .

Q. Q8. What advanced techniques resolve contradictions between computational predictions and experimental data?

  • MD simulations : Assess dynamic behavior (e.g., solvent interactions) over 100-ns trajectories (GROMACS).
  • Synchrotron XRD : Resolve crystal packing effects that DFT may overlook.
  • Free-energy perturbation : Quantify binding energy differences between predicted and observed conformers .

Data Contradiction Analysis

Q. Q9. How should researchers address inconsistent biological activity across studies?

  • Purity verification : Re-analyze compound batches via LC-MS to rule out impurities (<2% threshold).
  • Assay standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and uniform cell passage numbers.
  • Meta-analysis : Compare results across databases (e.g., PubChem BioAssay) to identify outliers .

Q. Q10. What methodologies validate synthetic intermediates with ambiguous spectral data?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
  • Isotopic labeling : Introduce ¹³C at reactive sites to track coupling efficiency.
  • X-ray crystallography : Confirm stereochemistry of crystalline intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.